molecular formula C20H22FN5O3 B2497293 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923227-88-7

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2497293
CAS RN: 923227-88-7
M. Wt: 399.426
InChI Key: WCCZNHDXUIFMAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for structurally related triazole derivatives often involve multi-step reactions starting from simple precursors. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide utilized 4-chlorobenzenamine, with conditions optimized for high yield and purity (Kan, 2015). Similarly, ruthenium-catalyzed synthesis methods have been developed for 5-amino-1,2,3-triazole-4-carboxylates, showcasing the versatility in creating triazole-based scaffolds (Ferrini et al., 2015).

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common techniques used for analyzing the molecular structure of triazole compounds. For instance, the crystal structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined, revealing significant dihedral angles and hydrogen bonding that contribute to its stability (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cycloadditions, Fries rearrangements, and interactions with different reagents, to form a wide range of products. For example, the microwave-assisted Fries rearrangement of triazole amides under catalyst- and solvent-free conditions has been explored for the synthesis of fluorinated benzamide derivatives, highlighting the chemical versatility of triazoles (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of triazole compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal structure analysis often reveals the intermolecular interactions that dictate these properties. For example, the study on 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole provided insights into its hydrogen bonding network, which is crucial for understanding its physical properties (Șahin et al., 2011).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interactions with various chemical reagents, are central to their utility in synthesis and potential applications. Studies such as the synthesis and chemical reactivity of triazole derivatives under different conditions provide a basis for understanding these properties (Ferrini et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of triazole derivatives, including those similar to the specified compound, exploring their chemical properties and potential as building blocks in pharmaceuticals and materials science. For instance, studies on triazole derivatives have demonstrated various synthetic routes and characterized these compounds using spectroscopic methods and X-ray crystallography, highlighting their structural features and potential for further functionalization (Ahmed et al., 2020).

Antimicrobial and Antitumor Activities

Several studies have synthesized triazole derivatives and evaluated their antimicrobial and antitumor activities. These compounds have been found to possess significant activity against various microorganisms and cancer cell lines, indicating their potential as templates for the development of new therapeutic agents. For example, triazole derivatives have been shown to exhibit good to moderate antimicrobial activities and cytotoxic effects on certain cancer cell lines, suggesting their applicability in developing new antimicrobial and anticancer therapies (Bektaş et al., 2007).

Potential in Drug Discovery

The structural features of triazole derivatives, such as those related to the specified compound, make them attractive candidates for drug discovery. Their ability to interact with various biological targets, demonstrated through in vitro studies, supports their potential utility in designing new drugs. For instance, research on ferrocenylmethyl amino acid fluorinated benzene-carboxamide derivatives has highlighted their anticancer activity, providing insights into their mechanism of action and potential as anticancer agents (Butler et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical trials, and eventually clinical trials .

properties

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-28-16-7-6-13(11-17(16)29-2)8-9-23-20(27)18-19(22)26(25-24-18)12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCZNHDXUIFMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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